Cas no 2580207-52-7 (2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid)

2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid structure
2580207-52-7 structure
商品名:2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid
CAS番号:2580207-52-7
MF:C17H13F4NO4
メガワット:371.283038854599
CID:5659071
PubChem ID:165885957

2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-27731749
    • 2580207-52-7
    • 2-{[(benzyloxy)carbonyl][4-fluoro-3-(trifluoromethyl)phenyl]amino}acetic acid
    • 2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid
    • インチ: 1S/C17H13F4NO4/c18-14-7-6-12(8-13(14)17(19,20)21)22(9-15(23)24)16(25)26-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,23,24)
    • InChIKey: VRGDJFYEVMZOMO-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1C(F)(F)F)N(C(=O)OCC1C=CC=CC=1)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 371.07807054g/mol
  • どういたいしつりょう: 371.07807054g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 494
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 66.8Ų

2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27731749-2.5g
2-{[(benzyloxy)carbonyl][4-fluoro-3-(trifluoromethyl)phenyl]amino}acetic acid
2580207-52-7 95.0%
2.5g
$1735.0 2025-03-19
Enamine
EN300-27731749-0.05g
2-{[(benzyloxy)carbonyl][4-fluoro-3-(trifluoromethyl)phenyl]amino}acetic acid
2580207-52-7 95.0%
0.05g
$744.0 2025-03-19
Enamine
EN300-27731749-5.0g
2-{[(benzyloxy)carbonyl][4-fluoro-3-(trifluoromethyl)phenyl]amino}acetic acid
2580207-52-7 95.0%
5.0g
$2566.0 2025-03-19
Enamine
EN300-27731749-10.0g
2-{[(benzyloxy)carbonyl][4-fluoro-3-(trifluoromethyl)phenyl]amino}acetic acid
2580207-52-7 95.0%
10.0g
$3807.0 2025-03-19
Enamine
EN300-27731749-1.0g
2-{[(benzyloxy)carbonyl][4-fluoro-3-(trifluoromethyl)phenyl]amino}acetic acid
2580207-52-7 95.0%
1.0g
$884.0 2025-03-19
Enamine
EN300-27731749-0.5g
2-{[(benzyloxy)carbonyl][4-fluoro-3-(trifluoromethyl)phenyl]amino}acetic acid
2580207-52-7 95.0%
0.5g
$849.0 2025-03-19
Enamine
EN300-27731749-0.1g
2-{[(benzyloxy)carbonyl][4-fluoro-3-(trifluoromethyl)phenyl]amino}acetic acid
2580207-52-7 95.0%
0.1g
$779.0 2025-03-19
Enamine
EN300-27731749-5g
2-{[(benzyloxy)carbonyl][4-fluoro-3-(trifluoromethyl)phenyl]amino}acetic acid
2580207-52-7
5g
$2566.0 2023-09-10
Enamine
EN300-27731749-10g
2-{[(benzyloxy)carbonyl][4-fluoro-3-(trifluoromethyl)phenyl]amino}acetic acid
2580207-52-7
10g
$3807.0 2023-09-10
Enamine
EN300-27731749-0.25g
2-{[(benzyloxy)carbonyl][4-fluoro-3-(trifluoromethyl)phenyl]amino}acetic acid
2580207-52-7 95.0%
0.25g
$814.0 2025-03-19

2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid 関連文献

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2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acidに関する追加情報

Recent Advances in the Study of 2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid (CAS: 2580207-52-7)

The compound 2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid (CAS: 2580207-52-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a benzyloxycarbonyl group, a fluorine atom, and a trifluoromethyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound in drug development.

One of the key areas of research has been the optimization of the synthetic route for 2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid. A study published in the Journal of Medicinal Chemistry (2023) described an improved synthetic protocol that enhances yield and purity while reducing the number of steps. The researchers utilized a combination of solid-phase synthesis and microwave-assisted reactions, which significantly improved the efficiency of the process. This advancement is expected to facilitate further pharmacological evaluations of the compound.

In terms of biological activity, preliminary studies have indicated that 2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. A recent in vitro study demonstrated its ability to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 µM, suggesting its potential as an anti-inflammatory agent. Furthermore, molecular docking simulations revealed that the compound binds to the active site of COX-2 through hydrogen bonding and hydrophobic interactions, providing insights into its mechanism of action.

Another significant development is the exploration of this compound's role in targeted drug delivery systems. Researchers have functionalized nanoparticles with 2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid to enhance their specificity toward cancer cells. A 2023 study in Bioconjugate Chemistry reported that these functionalized nanoparticles exhibited improved uptake in tumor cells and reduced off-target effects, highlighting the compound's utility in precision medicine.

Despite these promising findings, challenges remain in the clinical translation of 2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. Ongoing research is focusing on structural modifications to improve these pharmacokinetic properties while retaining the compound's therapeutic efficacy.

In conclusion, 2-{(benzyloxy)carbonyl4-fluoro-3-(trifluoromethyl)phenylamino}acetic acid (CAS: 2580207-52-7) represents a promising candidate for further drug development. Its unique chemical structure and demonstrated biological activities make it a valuable subject of study in the fields of inflammation, oncology, and drug delivery. Continued research efforts are expected to uncover additional applications and optimize its therapeutic potential.

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